2-Acetyl-5-chloro-4-methylthiophene

Descripción

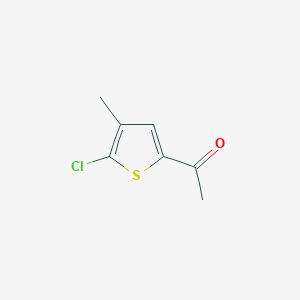

2-Acetyl-5-chloro-4-methylthiophene is a heterocyclic organic compound featuring a thiophene ring substituted with acetyl (COCH₃), chloro (Cl), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the acetyl and chloro groups, which modulate its reactivity and electronic properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic electronics, with substituent positioning critically influencing their physicochemical behavior .

Propiedades

Número CAS |

91505-26-9 |

|---|---|

Fórmula molecular |

C7H7ClOS |

Peso molecular |

174.65 g/mol |

Nombre IUPAC |

1-(5-chloro-4-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H7ClOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 |

Clave InChI |

ROMCXPKYPGODDM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=C1)C(=O)C)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The unique substitution pattern of 2-acetyl-5-chloro-4-methylthiophene distinguishes it from structurally related thiophene derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Thiophene Derivatives

Key Findings :

Electronic Effects: The chloro group at position 5 in this compound increases electron deficiency compared to non-halogenated analogs like 2-acetylthiophene, enhancing its reactivity toward nucleophilic substitution .

Functional Group Synergy : The combined acetyl and chloro substituents create a polarized electronic environment, making this compound a versatile intermediate for synthesizing heterocyclic drugs, such as kinase inhibitors or antimicrobial agents.

Methodological Considerations

Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualizing molecular geometry . For example, SHELXL’s precision in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for comparing substituent effects . Experimental protocols for synthesis and analysis, as outlined in , emphasize rigorous characterization (e.g., NMR, IR, mass spectrometry) to validate purity and confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.